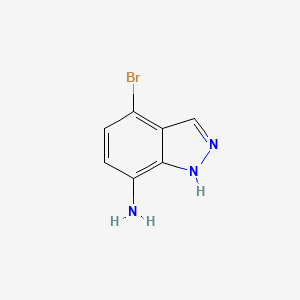

4-Bromo-1H-indazol-7-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHGKGRFBMFAFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311808 | |

| Record name | 4-Bromo-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190319-80-2 | |

| Record name | 4-Bromo-1H-indazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 1h Indazol 7 Amine and Its Derivatives

Functionalization and Derivatization Strategies of the 4-Bromo-1H-indazol-7-amine Core

Cyclization Reactions and Ring System Modifications

The formation of the indazole core is a fundamental step in the synthesis of this compound and its analogues. Cyclization reactions are central to constructing this bicyclic system, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov

A practical and scalable synthesis for a closely related compound, 7-bromo-4-chloro-1H-indazol-3-amine, has been developed starting from the inexpensive raw material 2,6-dichlorobenzonitrile. nih.govmdpi.com This process involves a two-step sequence:

Regioselective Bromination: The first step is the bromination of the starting benzonitrile. Mild bromination conditions using N-bromosuccinimide (NBS) in sulfuric acid have been identified to afford the brominated intermediate in good yields (76-81%). mdpi.com

Heterocycle Formation (Cyclization): The key cyclization step is achieved by reacting the brominated intermediate with hydrazine (B178648) hydrate. nih.govmdpi.com This reaction forms the pyrazole ring fused to the benzene ring, leading to the desired indazole structure. The regioselectivity of this cyclization is crucial for obtaining the correct isomer. mdpi.com This method has been successfully demonstrated on a hundred-gram scale without requiring purification by column chromatography, highlighting its practicality for large-scale production. nih.govmdpi.com

The general principle of using substituted anilines or related precursors to form the indazole ring through diazotization followed by cyclization is a well-established strategy in indazole synthesis. sci-hub.segoogle.com Similarly, the reaction of 2-fluorobenzonitriles with hydrazine can yield 1H-indazol-3-amines. thieme-connect.de

Once the indazole ring is formed, further modifications can be made. The bromine atom and the amine group on the this compound scaffold allow for a variety of chemical transformations. The bromine atom, for instance, can be replaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups. evitachem.comambeed.com The amine group can also be modified, for example, by converting it into an amide. ambeed.com These modifications are crucial for creating a diverse library of indazole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions in Indazole Synthesis

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. nih.govbeilstein-journals.org These methods are particularly valuable for the functionalization of heterocyclic compounds like indazoles.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, widely used to create C(sp²)–C(sp²) bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. nih.govrsc.org This reaction is noted for its mild conditions, broad substrate scope, and tolerance of various functional groups. nih.gov

A direct and regioselective C7-bromination of 4-substituted 1H-indazoles has been successfully followed by a palladium-mediated Suzuki-Miyaura reaction. nih.gov This allows for the synthesis of a series of novel C7-arylated 4-substituted 1H-indazoles. The optimization of this reaction involves screening different palladium catalysts, bases, and solvents to achieve moderate to good yields. nih.gov For instance, the coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid has been systematically studied to find the optimal conditions. nih.gov

| Entry | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 12 | 82 | nih.gov |

| 2 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 12 | 75 | nih.gov |

| 3 | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 12 | 60 | nih.gov |

| 4 | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane/H₂O | 12 | - | rsc.org |

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for Bromo-Indazoles. Note: Yields and conditions are specific to the substrates reported in the cited literature. The yield for entry 4 was not specified in the abstract.

The choice of palladium catalyst and ligand is critical for the success of these couplings. Catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) have been shown to be highly effective for Suzuki couplings involving bromoindazoles, sometimes leading to high yields in relatively short reaction times. mdpi.com

Beyond Suzuki reactions, palladium catalysis facilitates other important transformations. The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling bromoindazoles with various amines, amides, and amino acid esters. beilstein-journals.org Similarly, C-O bond formation can be achieved by coupling with phenols. beilstein-journals.org These reactions typically employ a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specialized phosphine (B1218219) ligand such as Xantphos. beilstein-journals.org

Green Chemistry Principles in the Synthesis of Indazole Derivatives

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and their intermediates. rsc.org The synthesis of indazole derivatives has benefited significantly from these approaches. benthamdirect.comingentaconnect.com

Key green chemistry strategies in indazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. An efficient and environmentally friendly one-pot, two-step synthesis of indazoles has been developed using microwave heating. ajrconline.org This method involves the cyclization of hydrazones formed from salicylaldehyde (B1680747) and hydrazine hydrates, resulting in good to excellent yields. ajrconline.org

Visible-Light-Induced Reactions: Photochemical methods that utilize visible light are a cornerstone of green synthesis. A metal-free and environmentally benign method for synthesizing 2H-indazoles has been developed using visible light to induce a deoxygenative cyclization of o-carbonyl azobenzenes. rsc.org This reaction is highly efficient, has a broad substrate scope, and avoids the use of expensive and non-renewable noble metal catalysts. rsc.org

Use of Green Solvents: Replacing volatile and toxic organic solvents with greener alternatives is a major goal of green chemistry. Polyethylene glycol (PEG), a non-toxic and biodegradable polymer, has been used as a green solvent for the copper-catalyzed one-pot, three-component synthesis of 2H-indazole derivatives. organic-chemistry.org Water has also been employed as a solvent for certain transformations, such as the fluorination of 2H-indazoles. organic-chemistry.org

| Green Approach | Description | Advantages | Reference |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields, one-pot procedure. | ajrconline.org |

| Visible-Light Photochemistry | Metal-free, visible light-induced deoxygenative cyclization. | Avoids noble metal catalysts, environmentally benign, high yields, wide substrate scope. | rsc.org |

| Green Solvents | Use of solvents like Polyethylene Glycol (PEG) or water. | Reduced toxicity and environmental impact, potential for catalyst recycling. | organic-chemistry.org |

Table 2: Green Chemistry Approaches in Indazole Synthesis.

These green methodologies not only make the synthesis of indazole derivatives more sustainable but also often lead to more efficient and cost-effective processes. rsc.orgbenthamdirect.com

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of Substituent Effects on Biological Activity

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring. The 4-bromo and 7-amino groups on the 4-Bromo-1H-indazol-7-amine scaffold are critical determinants of its chemical properties and potential biological interactions.

The bromine atom at the C4 position and the amino group at the C7 position exert significant electronic effects. Bromine is an electron-withdrawing group, which can influence the acidity of the N-H bond and the molecule's ability to participate in hydrogen bonding. Conversely, the amino group is electron-donating, affecting the electron density of the aromatic system.

Research on closely related analogs provides insight into how substitutions modulate activity. For instance, in the development of HIV capsid inhibitors, the precursor 7-Bromo-4-chloro-1H-indazol-3-amine is utilized. nih.govchemrxiv.org In this related structure, the substituents play distinct roles:

Bromine at C7: This electron-withdrawing group enhances electrophilicity. smolecule.com

Chlorine at C4: A moderately electron-withdrawing substituent that can improve hydrophobicity. smolecule.com

Amine at C3: This group acts as an electron donor and is a crucial feature in many biologically active 3-aminoindazoles. nih.gov The 1H-indazole-3-amine structure is known to be an effective hinge-binding fragment in interactions with protein kinases. nih.gov

Studies on other indazole series have shown that introducing various substituted aromatic groups at positions like C5 can lead to highly active and selective kinase inhibitors. nih.gov This highlights the principle that systematic modification of substituents is a powerful strategy for exploring and optimizing biological activity.

| Substituent | Position | General Electronic Effect | Potential Role in Bioactivity |

|---|---|---|---|

| Bromine | C4 / C7 | Electron-withdrawing | Modulates ring electronics; provides a synthetic handle for cross-coupling reactions. smolecule.com |

| Amine | C3 / C5 / C7 | Electron-donating | Acts as H-bond donor/acceptor; key for target binding (e.g., kinase hinge region). nih.govnih.gov |

| Chlorine | C4 | Electron-withdrawing | Improves hydrophobicity; modulates electronic properties. smolecule.com |

| Aromatic Groups | C5 / C6 | Varies | Can increase potency and selectivity by accessing additional binding pockets. nih.gov |

Positional Isomerism and Pharmacological Implications

The specific arrangement of atoms, or regiochemistry, is paramount in determining the pharmacological profile of indazole derivatives. Positional isomers, which have the same molecular formula but different substituent placements, often exhibit vastly different biological activities.

A direct comparison can be made between this compound and its positional isomer, 7-Bromo-1H-indazol-5-amine. While both compounds feature a bromine atom and an amino group on the indazole core, the different locations of the amine (C7 vs. C5) alter the molecule's shape, electronic distribution, and hydrogen bonding capabilities. This, in turn, dictates how they can interact with biological targets. The utility of 7-Bromo-1H-indazol-5-amine as a synthetic building block stems from the strategic placement of its functional groups, which allows for systematic exploration of a compound's SAR.

The synthesis of a specific indazole regioisomer can be challenging. For example, the direct bromination of 4-substituted 1H-indazoles often occurs regioselectively at the C7 position. smolecule.com However, attempts to brominate 4-chloro-1H-indazol-3-amine with N-Bromosuccinimide (NBS) resulted in the undesired 5-bromo regioisomer as the major product, demonstrating the strong influence of existing substituents on the reaction's outcome. nih.gov Achieving the desired isomer often requires multi-step, regioselective synthetic strategies. nih.govchemrxiv.org

Furthermore, indazoles can exist in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable. nih.gov The position of the nitrogen-bound hydrogen influences the molecule's dipole moment and its role as a hydrogen bond donor, which are critical factors in drug-receptor interactions.

| Compound | Key Structural Feature | Pharmacological/Synthetic Implication |

|---|---|---|

| This compound | Amine at C7 | Specific electronic and steric profile for target interaction. |

| 7-Bromo-1H-indazol-5-amine | Amine at C5 | A valuable building block for SAR libraries; different biological profile from the C7-amino isomer. |

| 7-Bromo-4-chloro-1H-indazol-3-amine | Amine at C3 | An important intermediate for the HIV capsid inhibitor Lenacapavir; the 3-amino group is a key pharmacophore. nih.govresearchgate.net |

Design Principles for Enhanced Therapeutic Efficacy

The collective findings from SAR and isomer studies on this compound and related compounds have led to several guiding principles for designing more effective therapeutic agents.

Leveraging the Indazole Scaffold: The 1H-indazole ring is a well-established pharmacophore, particularly effective as a core for kinase inhibitors. nih.govrsc.org Its structure provides a rigid framework that can be appropriately decorated with functional groups to achieve high-affinity binding to protein targets.

Strategic Use of Halogenation: The bromine atom in this compound is not just a modulator of electronic properties but also a vital synthetic handle. It enables the use of powerful cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce molecular diversity. This allows medicinal chemists to systematically probe the chemical space around the core scaffold to identify substituents that enhance potency and selectivity.

Optimizing Functional Group Positioning: The location of key interacting groups, such as the amino moiety, is critical. As demonstrated by the differences between 7-amino, 5-amino, and 3-amino indazoles, precise positioning is required to ensure optimal interaction with the biological target. nih.gov The amino group itself can serve as a hydrogen bond donor or an attachment point for further chemical modification. smolecule.com

N1-Position Substitution: While the core scaffold is crucial, modifications at the N1 position of the indazole ring are frequently employed. Adding substituents at this position, such as the 2,2-difluoroethyl group seen in analogs, can modulate metabolic stability, solubility, and other pharmacokinetic properties without disrupting the key interactions of the core pharmacophore. smolecule.com

By applying these principles, researchers can rationally design novel indazole derivatives based on the this compound template, optimizing their structures to achieve enhanced therapeutic efficacy for a variety of diseases.

Computational Chemistry and in Silico Approaches in Indazole Research

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in identifying potential biological targets for a ligand and estimating the binding affinity of the ligand-receptor complex.

For indazole derivatives, molecular docking studies have been crucial in elucidating their mechanism of action as inhibitors of various enzymes, particularly protein kinases. nih.gov For instance, studies on arylsulfonyl indazole derivatives have utilized molecular docking to investigate their interactions with the binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy. nih.govmdpi.com These studies revealed that the indazole core could effectively fit into the kinase pocket, forming key interactions such as hydrogen bonds and π-π stacking with amino acid residues like Ala866, Lys868, and Glu885. mdpi.com

Similarly, docking studies of novel indazole derivatives against the aromatase enzyme, a target in breast cancer, have shown good binding energies, with specific interactions with residues like Arg115 and Met374 being critical for binding. derpharmachemica.com While specific docking studies on 4-Bromo-1H-indazol-7-amine are not extensively documented in publicly available literature, its structure suggests it could be docked into the ATP-binding site of various kinases, a common target for indazole-based inhibitors. The bromine atom at the 4-position and the amine group at the 7-position would be expected to influence the binding mode and affinity through specific interactions with the protein target.

A hypothetical molecular docking scenario for this compound could involve the indazole nitrogen atoms acting as hydrogen bond acceptors or donors, and the aromatic rings participating in π-π stacking or hydrophobic interactions. The following table illustrates typical binding energies and interacting residues for some indazole derivatives with their protein targets, providing a reference for what might be expected for this compound.

| Compound Class | Protein Target | Key Interacting Residues | Binding Energy (kcal/mol) |

| Arylsulfonyl Indazoles | VEGFR2 | Ala866, Lys868, Glu885 | -36.5 to -66.5 |

| Substituted Indazoles | Aromatase | Arg115, Met374 | -7.7 to -8.0 |

| Indazole Analogs | PIM-1 Kinase | Tyr248, Lys273, Val268 | -6.80 to -7.45 |

This table presents data for various indazole derivatives to illustrate the application of molecular docking and is not specific to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the physicochemical properties that are important for their biological function.

Both 2D-QSAR and 3D-QSAR studies have been applied to indazole derivatives to guide the design of more potent compounds. 2D-QSAR models use descriptors calculated from the 2D structure of the molecule, such as topological indices and physicochemical properties. For example, a QSAR study on 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles identified the importance of topological parameters in defining their antimicrobial activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D structure of the molecules. These methods generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. A 3D-QSAR study on indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors developed robust models that provided a structural framework for designing new inhibitors with improved potency. nih.gov The steric and electrostatic maps generated from these models can guide the placement of substituents, such as the bromo and amine groups in this compound, to enhance biological activity.

The following table summarizes the statistical parameters of a representative 3D-QSAR model for indazole derivatives, illustrating the predictive power of such models.

| Model | q² (cross-validated r²) | r² (non-cross-validated r²) | Predictive r² |

| CoMFA for HIF-1α Inhibitors | 0.603 | 0.983 | 0.921 |

This table presents data for a 3D-QSAR model of indazole derivatives to illustrate the methodology and is not specific to this compound.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to investigate the stability of ligand-receptor complexes predicted by molecular docking and to understand the dynamic behavior of the complex.

For indazole derivatives, MD simulations have been employed to confirm the stability of their binding to protein targets. For instance, MD simulations of an indazole derivative in the active site of the HIF-1α protein showed that the compound remained stable within the binding pocket throughout the simulation. nih.gov Similarly, MD simulations of arylsulfonyl indazole derivatives complexed with VEGFR2 kinase demonstrated that the complexes were reasonably stable, with the key interactions observed in docking studies being maintained. mdpi.com These simulations provide a more dynamic and realistic view of the ligand-receptor interactions compared to the static picture provided by molecular docking. While specific MD simulation data for this compound is not available, this technique would be valuable for assessing the stability of its binding to a putative target and for understanding the conformational changes that may occur upon binding.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling

In silico ADMET prediction is a crucial step in the early stages of drug discovery, as it helps to identify compounds with favorable pharmacokinetic properties and to flag potential toxicity issues. audreyli.com Various computational models are available to predict properties such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov

For indazole-based compounds, in silico tools can predict their drug-like properties. For example, adherence to Lipinski's rule of five is often assessed to predict oral bioavailability. researchgate.net Online servers and software can calculate a range of ADMET properties for a given structure. For this compound, a hypothetical in silico ADMET profile can be generated to guide its potential development as a drug candidate. The following table provides an example of predicted ADMET properties for a typical indazole derivative.

| Property | Predicted Value/Classification | Importance |

| Molecular Weight | < 500 g/mol | Oral Bioavailability (Lipinski's Rule) |

| LogP | < 5 | Oral Bioavailability (Lipinski's Rule) |

| Hydrogen Bond Donors | < 5 | Oral Bioavailability (Lipinski's Rule) |

| Hydrogen Bond Acceptors | < 10 | Oral Bioavailability (Lipinski's Rule) |

| Aqueous Solubility | Moderately Soluble | Absorption |

| Blood-Brain Barrier | Low Penetration | CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Drug-drug interactions |

| hERG Inhibition | Low Risk | Cardiotoxicity |

This table presents a hypothetical in silico ADMET profile for an indazole derivative to illustrate the application of these predictive models and is not specific to this compound.

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. DFT calculations can provide valuable information about the geometry, reactivity, and spectroscopic properties of a molecule. nih.gov

In the context of indazole research, DFT has been used to study the electronic properties of indazole derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. nih.gov For halogenated compounds, DFT can be used to understand the effect of the halogen substituent on the electronic distribution and reactivity of the molecule. researchgate.net

For this compound, DFT calculations could be used to determine its optimized geometry, atomic charges, and molecular electrostatic potential (MEP). The MEP map would reveal the regions of the molecule that are electron-rich (susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack), providing insights into its potential interactions with biological macromolecules. nih.gov The following table shows representative DFT-calculated parameters for an indazole derivative, illustrating the type of data that can be obtained.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

This table presents exemplary DFT-calculated parameters for an indazole derivative to illustrate the application of this method and is not specific to this compound.

Advanced Analytical Techniques for Characterization and Elucidation in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like 4-Bromo-1H-indazol-7-amine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure. Both ¹H and ¹³C NMR spectroscopy are routinely employed to provide a complete picture of the compound's atomic framework.

While specific spectral data for this compound is not widely published in publicly available literature, characterization of closely related indazole derivatives allows for the prediction of expected chemical shifts. For instance, in the ¹H NMR spectrum, one would expect to observe distinct signals for the aromatic protons on the indazole core and the amine protons. The coupling patterns between adjacent protons would further confirm their relative positions. Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in the molecule, with their chemical shifts being indicative of their electronic environment. The presence of the bromine atom and the amine group would induce characteristic shifts in the signals of the neighboring carbon and hydrogen atoms. For example, in a related compound, N-(4-bromo-1H-indazol-7-yl)benzamide, the proton chemical shifts are well-documented, providing a reference for the analysis of the parent amine. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~8.0 | - |

| H-5 | ~7.2 | - |

| H-6 | ~6.8 | - |

| NH₂ | Broad singlet | - |

| NH | Broad singlet | - |

| C-3 | - | ~135 |

| C-3a | - | ~120 |

| C-4 | - | ~100 |

| C-5 | - | ~125 |

| C-6 | - | ~110 |

| C-7 | - | ~145 |

| C-7a | - | ~140 |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₇H₆BrN₃, the expected monoisotopic mass is approximately 210.97 g/mol . High-Resolution Mass Spectrometry (HRMS) would be employed to confirm this mass with high accuracy, typically to within a few parts per million (ppm), which provides strong evidence for the compound's elemental composition. rsc.org

In addition to determining the molecular weight, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When subjected to ionization in the mass spectrometer, the molecule breaks apart in a predictable manner, yielding fragment ions. The masses of these fragments can be used to deduce the structure of the original molecule. For this compound, characteristic fragmentation would likely involve the loss of the bromine atom, the amine group, or cleavage of the indazole ring system. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments, further aiding in spectral interpretation.

Table 2: Predicted Mass Spectrometry Data for this compound

| Analysis | Expected Value |

| Molecular Formula | C₇H₆BrN₃ |

| Monoisotopic Mass | 210.9745 Da |

| Nominal Mass | 211 Da |

| Key Fragmentation Pathways | Loss of Br, loss of NH₂, cleavage of the pyrazole (B372694) ring |

| HRMS (ESI-TOF) [M+H]⁺ | Calculated for [C₇H₇BrN₃]⁺: 211.9818, Found: (within 5 ppm) |

Note: The data in this table is predictive. Actual fragmentation patterns may vary depending on the ionization technique and conditions used.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of the final compound. A small amount of the sample is injected into a column packed with a stationary phase (e.g., C18 silica (B1680970) gel), and a liquid mobile phase is pumped through the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The purity of the sample is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. A typical HPLC analysis for a compound of this nature might utilize a reversed-phase column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) or a base like triethylamine (B128534) (TEA) to improve peak shape. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity assessment and identification, particularly for volatile and thermally stable compounds. nih.govsemanticscholar.org In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. This provides both the retention time from the GC and the mass spectrum of the compound, offering a high degree of confidence in its identification. The fragmentation patterns observed in the mass spectrum are particularly useful for distinguishing between isomers that may have similar retention times. researchgate.net

Column Chromatography is a fundamental purification technique used to isolate this compound from reaction byproducts and starting materials. nih.gov The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent or mixture of solvents (eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation. For a moderately polar compound like this compound, a typical eluent system would be a mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent such as ethyl acetate, with the polarity of the mixture being optimized to achieve the best separation. rsc.org For basic amines, which can interact strongly with the acidic silica gel, it is common practice to add a small amount of a competing base, such as triethylamine or ammonia, to the eluent to improve the separation efficiency and prevent product loss on the column. biotage.com

Table 3: Typical Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Purpose |

| HPLC | C18 Silica Gel | Acetonitrile/Water with 0.1% TFA or TEA (gradient) | Purity Assessment |

| GC-MS | DB-5MS or HP-5MS capillary column | Helium (carrier gas) | Purity Assessment and Identification |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate with 0-1% Triethylamine | Purification and Isolation |

Emerging Research Directions and Future Prospects for 4 Bromo 1h Indazol 7 Amine Research

Development of Novel Therapeutic Agents based on the Indazole Scaffold

The indazole core is a foundational structure for a multitude of therapeutic agents, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, antibacterial, and anti-HIV properties. researchgate.netnih.govnih.gov Several indazole-containing drugs are already approved and marketed, validating the scaffold's therapeutic potential. nih.gov

Future research will likely leverage the unique structure of 4-Bromo-1H-indazol-7-amine as a key building block for creating next-generation therapeutics. The strategically positioned bromine atom is particularly valuable, as it is highly amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. nbinno.com This allows medicinal chemists to introduce a wide diversity of chemical groups, enabling the fine-tuning of a compound's pharmacological properties to enhance potency and selectivity for specific biological targets. nbinno.com

Research is increasingly focused on developing indazole derivatives as highly specific kinase inhibitors for cancer treatment. nih.gov The 1H-indazole-3-amine structure, closely related to the title compound, is known to be an effective hinge-binding fragment for kinases. nih.gov By modifying the this compound core, researchers aim to design novel inhibitors targeting kinases implicated in various cancers, such as Aurora kinases, EGFR, and VEGFR. nih.govnih.gov

Table 1: Examples of Marketed Drugs Based on the Indazole Scaffold

| Drug Name | Therapeutic Use | Mechanism of Action |

|---|---|---|

| Pazopanib | Renal Cell Carcinoma, Soft Tissue Sarcoma | Multi-kinase inhibitor nih.govnih.gov |

| Axitinib (B1684631) | Renal Cell Carcinoma | Tyrosine kinase inhibitor nih.govmdpi.com |

| Niraparib | Ovarian, Fallopian Tube, Peritoneal Cancer | PARP inhibitor nih.gov |

| Granisetron | Chemotherapy-induced nausea and vomiting | Serotonin 5-HT3 receptor antagonist nih.govhilarispublisher.com |

Addressing Challenges in Synthetic Accessibility and Scalability

While this compound holds significant promise, its utility is contingent upon the development of efficient, cost-effective, and scalable synthetic routes. The synthesis of substituted indazoles, particularly halogenated isomers, often faces significant challenges, including poor regioselectivity, harsh reaction conditions, and the need for difficult purification methods like column chromatography. nih.gov

Recent research on the synthesis of the structurally similar compound 7-Bromo-4-chloro-1H-indazol-3-amine, an intermediate for the anti-HIV drug Lenacapavir, highlights these challenges. nih.govchemrxiv.orgsemanticscholar.org Initial synthetic strategies involving direct bromination of the indazole ring often result in the formation of undesired regioisomers or require hazardous reagents and produce significant side products. nih.govresearchgate.net

Future prospects in this area revolve around the development of novel synthetic methodologies that address these issues. Key goals include:

Improving Regioselectivity: Designing reactions that precisely install the bromine atom at the desired position, avoiding the formation of isomeric mixtures. This has been approached by starting with a pre-brominated precursor, such as 3-bromo-2,6-dichlorobenzonitrile, and then forming the indazole ring. nih.gov

Enhancing Safety and Sustainability: Replacing hazardous reagents, such as potassium bromate/sulfuric acid, with safer alternatives like N-Bromosuccinimide (NBS). nih.gov Developing "green" procedures is a growing priority to make synthesis more environmentally friendly. hilarispublisher.com

Achieving Scalability: Creating synthetic protocols that can be performed on a large, industrial scale without the need for chromatographic purification. nih.govchemrxiv.org This is crucial for making the final drug affordable and widely available.

Table 2: Comparison of Bromination Conditions for Indazole Precursors

| Reagent(s) | Conditions | Key Outcomes/Challenges | Reference |

|---|---|---|---|

| KBrO₃, H₂SO₄ | Exothermic | Potential safety issues, over-bromination, hydrolysis of side groups. | nih.govchemrxiv.org |

| Br₂ | Elevated Temperature | Hydration of cyano groups to amides, formation of side products. | nih.gov |

Integration of Multidisciplinary Approaches in Drug Discovery

The future of drug discovery involving this compound will increasingly rely on the integration of multiple scientific disciplines. Modern drug development moves beyond traditional synthesis and screening to incorporate computational chemistry, structural biology, and systems pharmacology.

Computational and In Silico Design: Researchers are utilizing in silico fragment-based approaches and knowledge-based drug design to guide the synthesis of new indazole derivatives. nih.gov Molecular docking and molecular dynamics (MD) simulations are used to predict how compounds derived from this compound will bind to target proteins, such as kinases. nih.gov This computational pre-screening allows chemists to prioritize the synthesis of molecules with the highest probability of success, saving time and resources.

Structure-Based Drug Design: By obtaining the crystal structures of target proteins in complex with indazole-based inhibitors, scientists can visualize the precise molecular interactions. This structural information provides a rational basis for modifying the this compound scaffold to improve binding affinity and selectivity, ultimately leading to more potent and less toxic drugs. nih.gov

This multidisciplinary approach accelerates the discovery pipeline, enabling a more rapid and rational progression from an initial chemical starting point like this compound to a viable drug candidate.

Potential for Combination Therapies and Repurposing

The therapeutic application of agents derived from this compound is unlikely to be limited to monotherapy. The future of cancer treatment, a primary area for indazole-based drugs, is heavily focused on combination therapies to enhance efficacy and overcome drug resistance. nih.gov Any new kinase inhibitor developed from this scaffold would be a prime candidate for clinical trials in combination with existing chemotherapies, immunotherapies, or other targeted agents.

Furthermore, the broad biological activity of the indazole nucleus opens up possibilities for drug repurposing. nih.govresearchgate.net An indazole derivative initially designed as an anti-cancer agent might show unexpected efficacy in other areas, such as inflammatory diseases, neurodegenerative disorders, or infectious diseases. nih.govnih.gov The diverse pharmacological profile of indazoles suggests that compounds built from the this compound template could be screened against a wide range of biological targets, potentially leading to new uses for diseases with unmet medical needs.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-1H-indazol-7-amine, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The compound can be synthesized via regioselective cyclization of hydrazine derivatives with halogenated precursors. For example, hydrazine intermediates react with brominated nitriles under acidic conditions to form the indazole core. Yields (38–45%) depend on temperature control (80–100°C) and catalyst choice (e.g., Pd/C for debromination steps). Key steps include purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : Use -NMR and -NMR to verify substitution patterns (e.g., bromine at C4, amine at C7). X-ray crystallography with SHELXL refinement (via the SHELX suite) resolves absolute configuration. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) .

Q. What analytical techniques are recommended for assessing the compound’s stability under varying storage conditions?

- Methodological Answer : Monitor degradation using accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking. Solid-state stability is assessed via differential scanning calorimetry (DSC) to detect polymorphic transitions .

Advanced Research Questions

Q. How can computational tools predict feasible synthetic pathways and optimize reaction parameters for this compound?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, BKMS_METABOLIC) analyze reaction databases to propose one-step routes. Template relevance scoring prioritizes pathways with high regioselectivity (>90% confidence). Molecular dynamics simulations model transition states to optimize catalysts (e.g., Pd(OAc)) and solvent systems (DMF/water) .

Q. What strategies address contradictions in reported bioactivity data for halogenated indazole derivatives?

- Methodological Answer : Perform meta-analyses of enzymatic assays (e.g., α-glucosidase inhibition) to identify confounding variables (e.g., assay pH, enzyme source). Validate findings via orthogonal methods like SPR (surface plasmon resonance) for binding affinity measurements. Compare IC values across studies to isolate substituent effects (e.g., bromine vs. chlorine) .

Q. How can isotopic labeling (e.g., ) of this compound enhance pharmacokinetic studies?

- Methodological Answer : Synthesize -labeled analogs via Suzuki-Miyaura coupling with -hydrazine. Use LC-MS/MS to trace metabolic pathways in vitro (e.g., liver microsomes) and quantify metabolites. Isotopic labeling improves detection limits in tissue distribution studies .

Q. What structural modifications improve the compound’s solubility without compromising bioactivity?

- Methodological Answer : Introduce polar groups (e.g., sulfonamide at C3) while retaining the bromine-amine pharmacophore. Solubility is quantified via shake-flask method (UV-Vis spectroscopy), and logP values are calculated using ChemAxon software. Molecular docking (AutoDock Vina) predicts binding mode retention in target proteins .

Critical Analysis

- Contradictions : Discrepancies in synthesis yields (e.g., 38% vs. 45%) arise from varying purification methods (e.g., column chromatography vs. recrystallization) .

- Methodological Gaps : Limited data on enantioselective synthesis; future work should explore chiral catalysts (e.g., BINAP ligands).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。